

Discovery and Synthesis of Rineterkib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Rineterkib hydrochloride*

Cat. No.: *B3181984*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of **Rineterkib hydrochloride**. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to support further research and development in this area.

Introduction

The RAS-RAF-MEK-ERK cascade, a component of the MAPK signaling pathway, is frequently activated in various malignancies through mutations in genes such as BRAF and KRAS. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK signaling, remains a significant challenge. Direct inhibition of ERK1/2 presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. **Rineterkib hydrochloride** has emerged as a potent and selective inhibitor of ERK1/2, demonstrating anti-

tumor activity in preclinical models and advancing into clinical trials for various solid tumors and hematological malignancies.

Discovery

The discovery of **Rineterkib hydrochloride** stemmed from a focused effort to identify novel, potent, and selective inhibitors of ERK1/2. The development process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.

Lead Optimization

While specific details of the lead optimization process are proprietary, the chemical structure of Rineterkib suggests a rational design approach targeting the ATP-binding pocket of the ERK kinases. Key structural features likely contribute to its high affinity and selectivity.

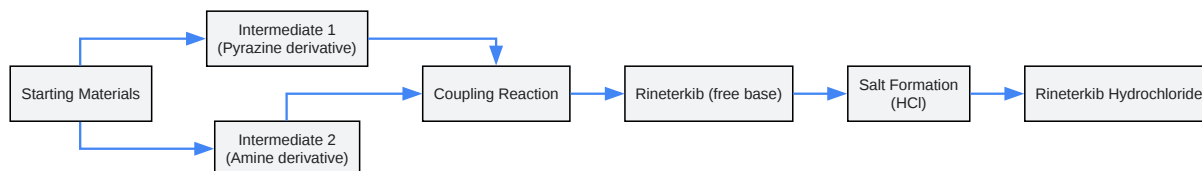
Synthesis of Rineterkib Hydrochloride

The chemical synthesis of Rineterkib, as described in patent WO2015066188A1 (example 184), involves a multi-step process. A detailed, step-by-step experimental protocol for the synthesis of the active pharmaceutical ingredient is outlined below.

Experimental Protocol: Synthesis of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)-2-pyrazinyl)-N-((1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl)-2-fluorobenzamide (Rineterkib)

A detailed, step-by-step synthesis protocol would be presented here if publicly available. The patent literature (WO2015066188A1, example 184) provides the foundational information for the synthesis of Rineterkib. The process involves the coupling of key intermediates, which are themselves synthesized through multi-step sequences. The final step typically involves the formation of the hydrochloride salt.

General Workflow for Synthesis:



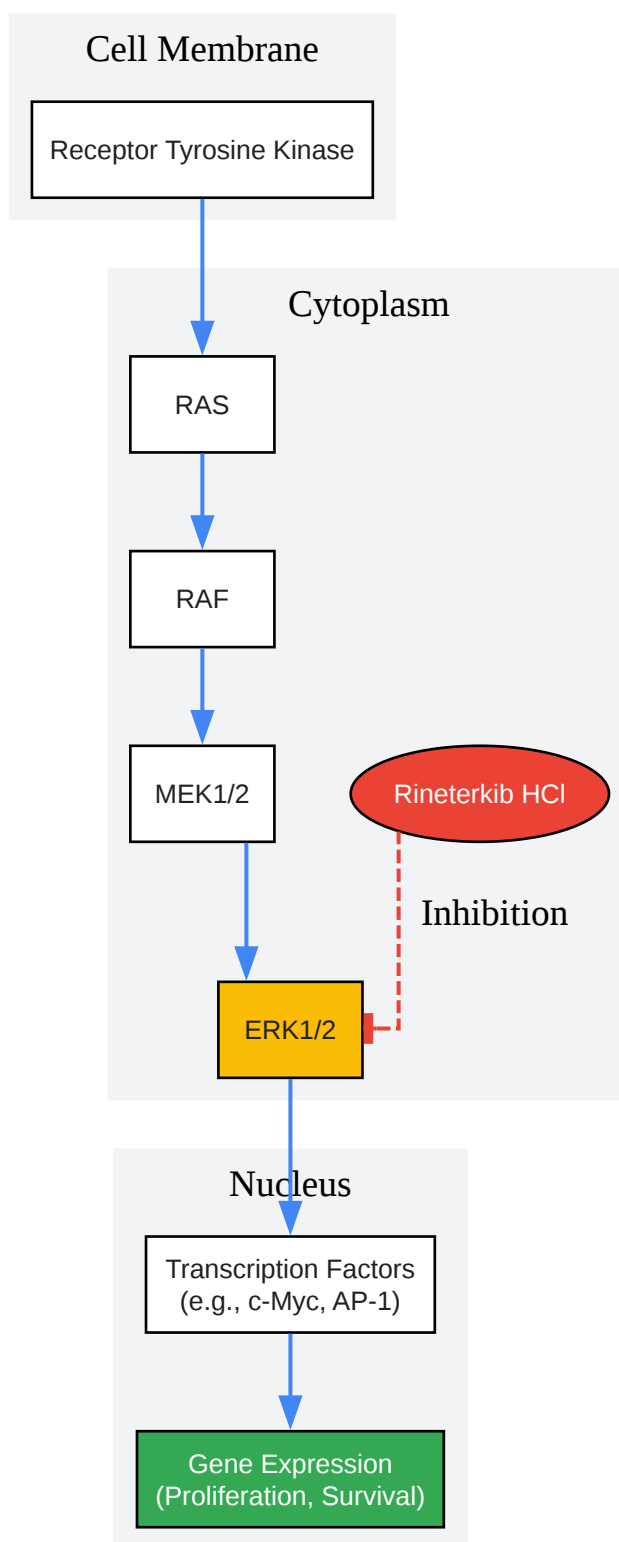
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Caption: General synthetic workflow for **Rineterkib hydrochloride**.

Mechanism of Action

Rineterkib hydrochloride is a direct and potent inhibitor of the serine/threonine kinases ERK1 and ERK2. By binding to the ATP pocket of these enzymes, it prevents their phosphorylation of downstream substrates. This leads to the blockade of the MAPK signaling cascade, ultimately resulting in the inhibition of tumor cell proliferation and survival.

MAPK/ERK Signaling Pathway



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Caption: **Rineterkib hydrochloride** inhibits the MAPK/ERK signaling pathway.

Preclinical Data

In Vitro Activity

Rineterkib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring MAPK pathway alterations.

Table 1: In Vitro Anti-proliferative Activity of Rineterkib (Representative Data)

Cell Line	Cancer Type	Key Mutation(s)	IC50 (nM)
A375	Melanoma	BRAF V600E	Data not publicly available
HT-29	Colorectal Cancer	BRAF V600E	Data not publicly available
HCT116	Colorectal Cancer	KRAS G13D	Data not publicly available
Calu-6	Non-Small Cell Lung Cancer	KRAS Q61K	Data not publicly available
Additional cell lines

Note: Specific IC50 values are not readily available in the public domain and would typically be found in proprietary documents or detailed scientific publications.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of Rineterkib.

Table 2: In Vivo Efficacy of Rineterkib in a Xenograft Model

Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)
Calu-6 (NSCLC) Xenograft	Rineterkib (50 mg/kg, p.o.)	Daily	Significant
Calu-6 (NSCLC) Xenograft	Rineterkib (75 mg/kg, p.o.)	Daily	Significant

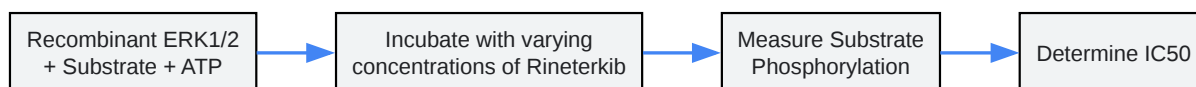
Note: The term "Significant" indicates a statistically significant reduction in tumor volume compared to vehicle control as reported in preclinical studies. Specific quantitative values for tumor growth inhibition are not consistently reported in publicly available sources.

Experimental Protocols

5.3.1. In Vitro Kinase Assay

- Objective: To determine the inhibitory activity of Rineterkib against ERK1 and ERK2 kinases.
- Methodology: A typical in vitro kinase assay would involve incubating recombinant human ERK1 or ERK2 with a specific substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of Rineterkib. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (^{32}P -ATP) or fluorescence-based detection.

Workflow for In Vitro Kinase Assay:



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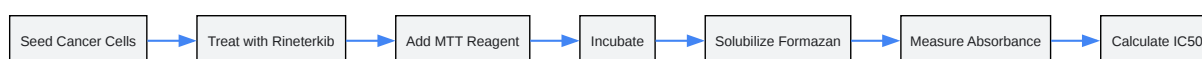
Caption: Workflow for a typical in vitro ERK1/2 kinase assay.

5.3.2. Cell Viability Assay (MTT Assay)

- Objective: To assess the anti-proliferative effect of Rineterkib on cancer cell lines.

- **Methodology:** Cancer cells are seeded in 96-well plates and treated with a range of Rineterkib concentrations for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Workflow for MTT Assay:



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Caption: General workflow for a cell viability (MTT) assay.

Clinical Development

Rineterkib hydrochloride has been evaluated in clinical trials for its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.

Phase I Study in Advanced Solid Tumors (NCT02711345)

A first-in-human, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of Rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.

Table 3: Summary of Phase I Study (NCT02711345) Results

Parameter	Finding
Maximum Tolerated Dose (MTD)	400 mg once daily (QD) and 150 mg twice daily (BID)
Common Treatment-Related Adverse Events (TRAEs) (>30%)	Diarrhea, Nausea
Most Common Grade 3/4 TRAE	Retinopathy
Preliminary Efficacy	Stable disease observed in 12% of patients. One unconfirmed partial response in a patient with BRAF-mutant cholangiocarcinoma.

ADORE Platform Study in Myelofibrosis (NCT04097821)

Rineterkib was one of the novel agents investigated in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone. The study aimed to assess the safety and efficacy of these combinations. While the primary publications from this platform trial have focused on other agents in the study, it confirms the clinical investigation of Rineterkib in this hematological malignancy.

Conclusion

Rineterkib hydrochloride is a promising, orally bioavailable inhibitor of ERK1/2 with demonstrated preclinical activity and a manageable safety profile in early clinical trials. Its mechanism of action, directly targeting the terminal kinase in the MAPK pathway, provides a strong rationale for its development as a single agent or in combination with other targeted therapies to overcome resistance mechanisms. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various oncological indications. This technical guide provides a foundational resource for researchers and clinicians working on the development of ERK inhibitors and the broader field of targeted cancer therapy.

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